molecular formula C10H20N2O3 B2639211 Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1784212-82-3

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B2639211
CAS No.: 1784212-82-3
M. Wt: 216.281
InChI Key: INKWNSNYTUVBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Utility in Peptide Research

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate and related compounds are utilized in the synthesis of various azetidine-based chimeras, serving as tools for studying the influence of conformation on peptide activity. For instance, azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position have been synthesized, including enantiopure 3-substituted azetidine-2-carboxylic acids. These compounds are used to investigate the structural aspects that influence peptide and protein function, highlighting the potential for the development of novel peptide-based therapeutics (Sajjadi & Lubell, 2008).

Building Blocks for Amino Alcohols and Polyamines

The compound also serves as a precursor in the synthesis of amino alcohols and polyamines, which are critical in medicinal chemistry for their role as building blocks in drug discovery. For example, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was obtained through transformations starting from similar precursors, showcasing the versatility of these compounds in synthesizing valuable intermediates for further chemical elaboration (Jähnisch, 1997).

Intermediates in Synthesis of Azetidine Derivatives

Furthermore, this compound derivatives are crucial intermediates in the preparation of 3-functionalized azetidines. These derivatives offer convenient access to a variety of novel azetidine-based compounds with potential applications in drug design and development. The ability to introduce various functional groups at the 3-position of azetidines opens avenues for the synthesis of compounds with diverse biological activities (Stankovic et al., 2012).

Role in Antimicrobial Agent Synthesis

Additionally, substituted phenyl azetidines, synthesized from this compound derivatives, have been explored as potential antimicrobial agents. These studies demonstrate the application of azetidine derivatives in the development of new therapeutic agents to combat microbial infections, showcasing the compound's importance in medicinal chemistry research (Doraswamy & Ramana, 2013).

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWNSNYTUVBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784212-82-3
Record name tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.